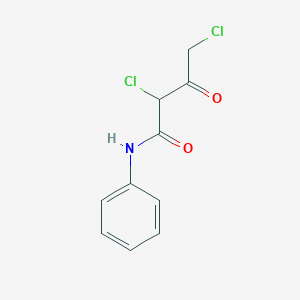
2-Chloro-4,6-bis(2,6-dimethylphenyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,6-bis(2,6-dimethylphenyl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two 2,6-dimethylphenyl groups and a chlorine atom attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(2,6-dimethylphenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,6-dimethylaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the 2,6-dimethylphenyl groups. The reaction is usually performed under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where cyanuric chloride and 2,6-dimethylaniline are fed into a reactor along with a base. The reaction mixture is then heated to the desired temperature to achieve the substitution reaction. The product is subsequently purified through crystallization or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-4,6-bis(2,6-dimethylphenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the triazine ring can lead to the formation of partially or fully reduced triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted triazine derivatives depending on the nucleophile used.
Oxidation Products: Oxidized triazine derivatives.
Reduction Products: Reduced triazine derivatives.
科学的研究の応用
2-Chloro-4,6-bis(2,6-dimethylphenyl)-1,3,5-triazine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Employed in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-Chloro-4,6-bis(2,6-dimethylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the nature of the substituents. The triazine ring can interact with biological macromolecules, leading to changes in their activity or function. The exact pathways and targets can vary based on the specific application and the derivatives formed from the compound.
類似化合物との比較
Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine: Similar structure but with phenyl groups instead of 2,6-dimethylphenyl groups.
2-Chloro-4,6-bis(2,4,6-trimethylphenyl)-1,3,5-triazine: Contains trimethylphenyl groups instead of dimethylphenyl groups.
Uniqueness
2-Chloro-4,6-bis(2,6-dimethylphenyl)-1,3,5-triazine is unique due to the presence of the 2,6-dimethylphenyl groups, which can influence its chemical reactivity and biological activity. The steric and electronic effects of these groups can lead to different properties compared to other triazine derivatives, making it a valuable compound for various research applications.
特性
分子式 |
C19H18ClN3 |
|---|---|
分子量 |
323.8 g/mol |
IUPAC名 |
2-chloro-4,6-bis(2,6-dimethylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C19H18ClN3/c1-11-7-5-8-12(2)15(11)17-21-18(23-19(20)22-17)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChIキー |
ZTZSJCYPRXIRLS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C2=NC(=NC(=N2)Cl)C3=C(C=CC=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)
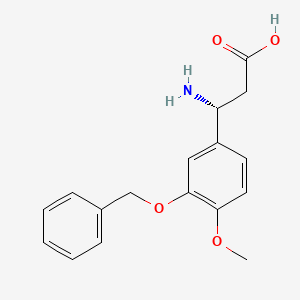
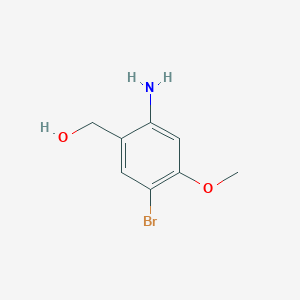
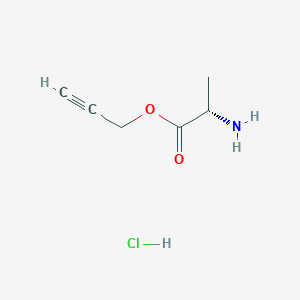
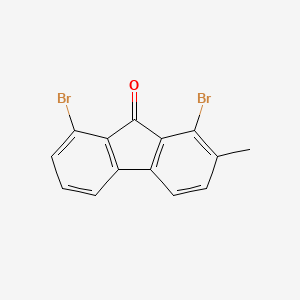
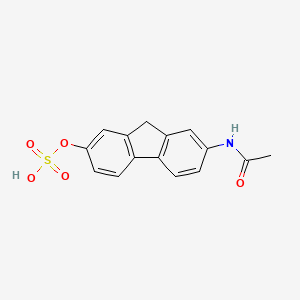



![2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)
